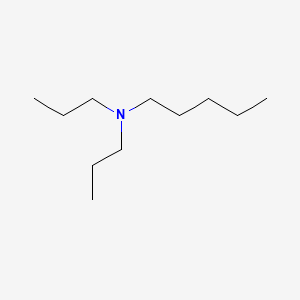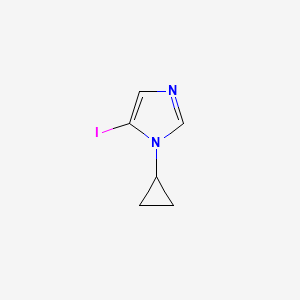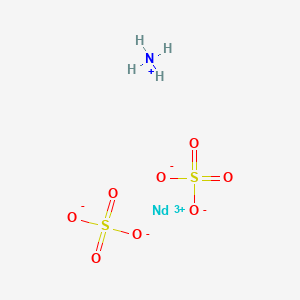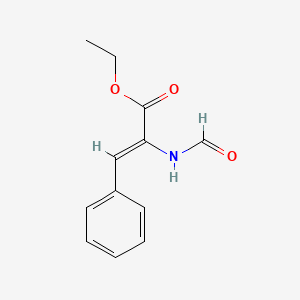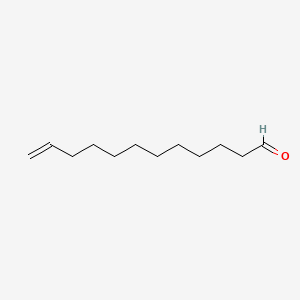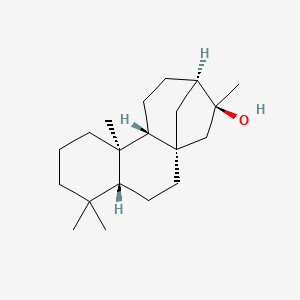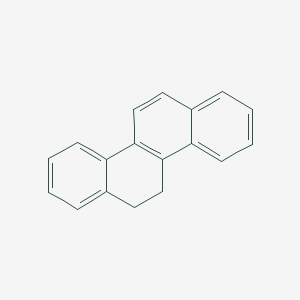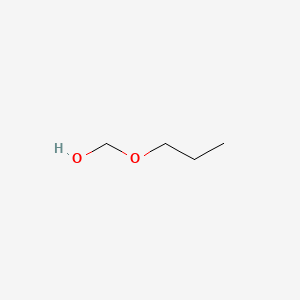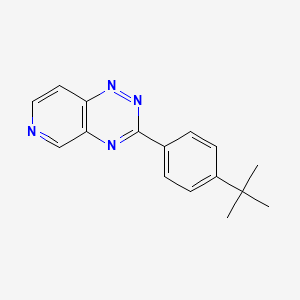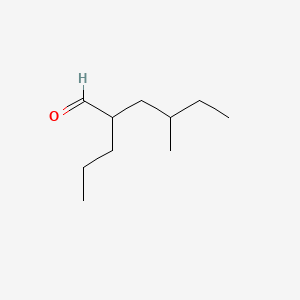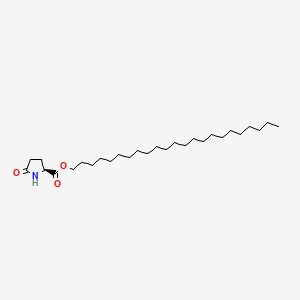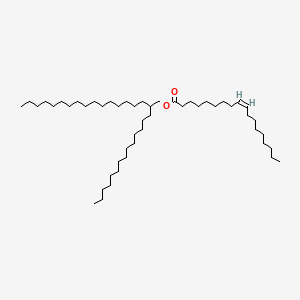
2-Tetradecyloctadecyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tetradecyloctadecyl oleate is a chemical compound with the molecular formula C50H98O2 and a molecular weight of 731.31192 g/mol . It is an ester formed from the reaction of 2-tetradecyloctadecanol and oleic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl oleate can be synthesized through the esterification reaction between 2-tetradecyloctadecanol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tetradecyloctadecyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and oleic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidation products.
Reduction: 2-Tetradecyloctadecanol and oleic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Tetradecyloctadecyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the preparation of lipid-based nanoparticles for drug delivery and gene therapy.
Medicine: It is used in the formulation of topical creams and ointments due to its skin-conditioning properties.
Industry: The compound is utilized in the production of cosmetics, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of 2-tetradecyloctadecyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it enhances the penetration of active ingredients through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyl oleate: Similar in structure but with a shorter alkyl chain.
Stearyl oleate: Contains a stearyl group instead of the tetradecyloctadecyl group.
Isopropyl oleate: Has an isopropyl group instead of the tetradecyloctadecyl group.
Uniqueness
2-Tetradecyloctadecyl oleate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher melting point and enhanced stability. These properties make it particularly suitable for applications requiring long-lasting effects and stability under various conditions .
Propriétés
Numéro CAS |
94278-08-7 |
|---|---|
Formule moléculaire |
C50H98O2 |
Poids moléculaire |
731.3 g/mol |
Nom IUPAC |
2-tetradecyloctadecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H98O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-50(51)52-48-49(45-42-39-36-33-30-24-21-18-15-12-9-6-3)46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25,27,49H,4-24,26,28-48H2,1-3H3/b27-25- |
Clé InChI |
GECHDLFVCIINSD-RFBIWTDZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



